molecular formula C12H11ClN2O3 B3434224 methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate CAS No. 852956-37-7

methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate

Cat. No. B3434224
CAS RN: 852956-37-7
M. Wt: 266.68 g/mol
InChI Key: AGUAVWOOIHFSBN-UHFFFAOYSA-N
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Description

“Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate” is a chemical compound with the molecular formula C12H11ClN2O3 . It is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through condensation reactions . For instance, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and molecular formula. It contains a pyrazole ring (a five-membered ring with two nitrogen atoms) attached to a 3-chlorophenyl group and a methyl acetate group .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 266.69 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the retrieved sources.

Safety and Hazards

While specific safety and hazard information for “methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate” was not found, similar compounds like methyl 2-chlorophenylacetate have been classified as skin irritants, eye irritants, and may cause respiratory irritation .

Future Directions

Indole derivatives, which include “methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

methyl 2-[2-(3-chlorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-3-8(13)5-10/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUAVWOOIHFSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)N(N1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001167922
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

852956-37-7
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852956-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(3-chlorophenyl)-2,5-dihydro-5-oxo-1H-pyrazole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001167922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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